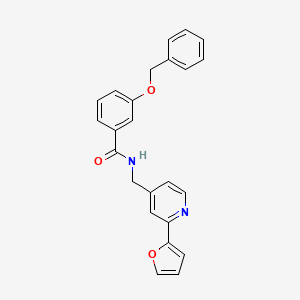

3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, is a key component of this compound . Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the reaction of o-phenylenediamine with glyoxal can lead to the formation of a quinoxaline derivative .Molecular Structure Analysis

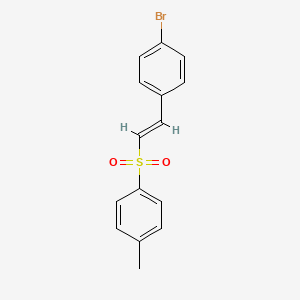

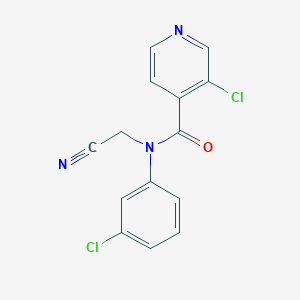

The molecular structure of this compound includes a quinoxaline moiety, a cyclohexyl group, and a 4-fluorophenyl group. The quinoxaline moiety is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions that “3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can undergo would depend on the reaction conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, making them a privileged structure in the development of anti-cancer drugs .

Anti-Microbial Activity

Quinoxaline compounds have demonstrated potent anti-microbial properties . They can act against a wide range of microorganisms, making them a valuable resource in the development of new anti-microbial agents .

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This makes them a promising area of research in the treatment of neurological disorders like epilepsy .

Anti-Tuberculosis Activity

Quinoxaline compounds have shown significant in vitro activity against Mycobacterium tuberculosis . This suggests their potential use in the development of new anti-tuberculosis drugs .

Anti-Malarial Activity

Quinoxaline derivatives have been synthesized and tested for their anti-malarial activity . This makes them a potential candidate for the development of new anti-malarial drugs .

Anti-Leishmanial Activity

Quinoxaline compounds have demonstrated anti-leishmanial activities . This suggests their potential use in the treatment of leishmaniasis, a tropical disease caused by the Leishmania parasite .

Anti-HIV Activity

Quinoxaline derivatives have shown potential anti-HIV activities . This makes them a promising area of research in the development of new anti-HIV drugs .

Anti-Inflammatory Activity

Quinoxaline compounds have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of various inflammatory diseases .

Zukünftige Richtungen

Quinoxaline derivatives have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities . Therefore, there is tremendous effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This paves the way for future development in drug discovery .

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been known to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoxaline derivatives are known to have a wide range of effects, depending on their specific targets .

Eigenschaften

IUPAC Name |

[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLGUIYNIERHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)